molecular formula C8H5NO3 B041947 N-Hydroxyphthalimide CAS No. 524-38-9

N-Hydroxyphthalimide

Cat. No. B041947
CAS RN: 524-38-9
M. Wt: 163.13 g/mol
InChI Key: CFMZSMGAMPBRBE-UHFFFAOYSA-N
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Description

N-Hydroxyphthalimide (NHPI) is an organic compound with the formula C6H4(CO)2NOH . It is a white or yellow solid and is a derivative of phthalimide . The compound is used as a catalyst in the synthesis of other organic compounds . It is soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile .


Synthesis Analysis

NHPI can be synthesized from phthaloyl chloride and hydroxylamine hydrochloride in the presence of sodium carbonate . It can also be produced by reacting hydroxylamine hydrochloride with diethyl phthalate in the presence of sodium acetate, or with phthalic anhydride in the presence of sodium carbonate with heating . In recent studies, NHPI has been successfully immobilized on functionalized NaY nano-zeolite and SiO2-coated Fe3O4 nanoparticles to create a recoverable catalyst.


Molecular Structure Analysis

The empirical formula of NHPI is C8H5NO3 . It exists in two polymorphs, colorless and yellow . In the colorless white form, the NOH group is rotated about 1.19° from the plane of the molecule, while in the yellow form it is much closer to planarity (0.06° rotation) .


Chemical Reactions Analysis

NHPI is known to catalyze the oxidation of various organic compounds . It has been used in the oxidation of hydrocarbons and alcohols at 75 °C under an oxygen atmosphere . It has also been used in the selective oxidation of hydrocarbons and benzyl alcohols .


Physical And Chemical Properties Analysis

NHPI is a white to pale yellow crystalline solid . It has a density of 1.64 g/mL . It has a melting point of 233°C and a boiling point of 370°C . It is soluble in water and polar organic solvents .

Safety And Hazards

NHPI can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-hydroxyisoindole-1,3-dione
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InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CFMZSMGAMPBRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060170
Record name 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-
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Molecular Weight

163.13 g/mol
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Physical Description

Yellowish or colorless solid; [Merck Index] White or off-white crystalline powder; [Alfa Aesar MSDS]
Record name N-Hydroxyphthalimide
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Product Name

N-Hydroxyphthalimide

CAS RN

524-38-9
Record name N-Hydroxyphthalimide
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Synthesis routes and methods I

Procedure details

0.15 g (1.0 mmol) of phthalic anhydride was mixed with 0.2 to 1 equivalent of hydroxylammonium sulfate (see Table 1) and, optionally after the addition of water (see Table 1), heated to 130° C. in a sealed ampoule. The reaction times were varied for the individual mixtures in accordance with Table 1. The cooled reaction mixture was dissolved in d6-DMSO and analyzed using 1H-NMR spectroscopy. The yields are given in each case in Table 1.
Quantity
0.15 g
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Synthesis routes and methods II

Procedure details

1.48 g (10.0 mmol) of phthalic anhydride and 0.723 g (3.67 mmol) of hydroxylammonium phosphate were pulverized, mixed and, following the addition of 2 ml of water, heated at a bath temperature of 130° C. for about 1½ hours. The cooled lemon-yellow reaction mixture was diluted with water, and the solid was filtered off with suction, washed with water and dried at 50° C. The yield was 1.39 g (86%).
Quantity
1.48 g
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reactant
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0.723 g
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2 mL
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Synthesis routes and methods III

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged with hydroxylamine hydrochloride (5 g, 73 mmol) in water, then slowly added 50% of NaOH solution. To this stirred solution, added phthalic anhydride (11.26 g, 76 mmol), stirred at 90° C. for 40 min. Then cooled to RT, yellowish solid was removed by filtration. The filtrate was neutralized with 30% of H2SO4 and solid was precipitated. The solid was filtered off on Buchner flask and dried under line vacuum to obtain the title compound (6.5 g, Yield: 55.34%): 1H NMR (300 MHz, DMSO-d6): δ 10.80 (s, 1H), 7.84 (s, 4H).
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5 g
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11.26 g
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Yield
55.34%

Synthesis routes and methods IV

Procedure details

A mixture of 1500 g (17.82 mol) of cyclohexane, 3.16 g (0.019 mol) of N-hydroxyphthalimide, and 0.045 g (0.18 mmol) of cobalt acetate was reacted at 160° C. and 40 kgf/cm2 (3.92 MPa) in atmosphere of oxygen for 2 hours to obtain a mixture containing 1334 g (15.84 mol) of cyclohexane, 83.89 g (0.84 mol) of cyclohexanol, 59.47 g (0.61 mol) of cyclohexanone, 1.77 g (0.012 mol) of phthalimide, and 1.30 g (0.005 mol) of N-cyclohexyloxyphthalimide. From the reaction mixture, cyclohexane was distilled off, 2N (2 mol/L) of sodium hydroxide aqueous solution (30 mL) was added thereto, completely mixed for 2 hours at 97° C. and stood for 1 hour to be liquid-separated into an aqueous layer and an organic layer. Phthalimide and N-cyclohexyloxyphthalimide were distributed into the aqueous layer by converting into sodium salt of phthalic acid. To the aqueous layer was added diluted hydrochloric acid to convert into phthalic acid, and phthalic acid was recovered by condensation and filtration. After hydroxylamine hydrochloride NH2OH.HCl (1.39 g, 40 mmol) was dissolved in 50 mL of pyridine, the recovered phthalic acid was added thereto, and stirred at 97° C. for 4 hours. The mixture was condensed, filtrated and washed with hexane to form N-hydroxyphthalimide (2.05 g, 0.013 mol). The regeneration ratio of N-hydroxyphthalimide (a ratio of N-hydroxyphthalimide regenerated relative to N-hydroxyphthalimide used in the reaction) was 65%.
Quantity
1334 g
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reactant
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83.89 g
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59.47 g
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reactant
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1.77 g
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reactant
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1.3 g
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reactant
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[Compound]
Name
hydroxylamine hydrochloride NH2OH.HCl
Quantity
1.39 g
Type
reactant
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Quantity
50 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

To a flask was added 50 mL of 3N sodium hydroxide aqueous solution, and powdery phthalimide (8.8 g, 0.06 mol) was slowly added thereto with stirring. Then, the mixture was stirred at 97° C. for 2 hours to obtain an aqueous solution containing sodium salt of phthalic acid. To the aqueous solution was added diluted hydrochloric acid at ordinary temperature to convert into phthalic acid, and phthalic acid was recovered by condensation and filtration. Then, after hydroxylamine hydrochloride NH2OH.HCl (8.3 g, 0.12 mol) was dissolved in 100 mL of pyridine, the recovered phthalic acid was added thereto, stirred at 50° C. for 1 hour, and further stirred for 3 hours with elevating the temperature to 95° C. to form N-hydroxyphthalimide (7.3 g, yield 75%).
Quantity
50 mL
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8.8 g
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[Compound]
Name
hydroxylamine hydrochloride NH2OH.HCl
Quantity
8.3 g
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reactant
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100 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxyphthalimide
Reactant of Route 2
N-Hydroxyphthalimide
Reactant of Route 3
N-Hydroxyphthalimide
Reactant of Route 4
N-Hydroxyphthalimide
Reactant of Route 5
N-Hydroxyphthalimide
Reactant of Route 6
N-Hydroxyphthalimide

Citations

For This Compound
8,470
Citations
F Recupero, C Punta - Chemical Reviews, 2007 - ACS Publications
… on the kinetic, thermodynamic, and mechanistic aspects, which have been the object of several studies that provided a better understanding of the key role of N-hydroxyphthalimide as a …
Number of citations: 690 pubs.acs.org
L Melone, C Punta - Beilstein journal of organic chemistry, 2013 - beilstein-journals.org
Since the beginning of the century, N-hydroxyphthalimide and related compounds have been revealed to be efficient organocatalysts for free-radical processes and have found ample …
Number of citations: 172 www.beilstein-journals.org
FM Miao, JL Wang, XS Miao - Acta Crystallographica Section C …, 1995 - scripts.iucr.org
The title compound, N-hydroxy-lH-isoindole-l, 3 (2H)-dione, C8H5NO3, is v! rtually planar with a maximum deviation of 0.03 (1) A from planarity. Molecules are connected via …
Number of citations: 12 scripts.iucr.org
L Bauer, SV Miarka - Journal of the American Chemical Society, 1957 - ACS Publications
N-Hydroxyphthalimide has been synthesized by reactionof hydroxylamine with phthalyl chlo… I, there are several points in thechemistry of N-hydroxyphthalimide that call for further study. …
Number of citations: 32 pubs.acs.org
O Fukuda, S Sakaguchi, Y Ishii - Advanced Synthesis & …, 2001 - Wiley Online Library
… efficient approach to phenols and aldehydes through the formation of hydroperoxides from alkylbenzenes was successfully achieved by aerobic oxidation using N‐hydroxyphthalimide (…
Number of citations: 97 onlinelibrary.wiley.com
N Sawatari, S Sakaguchi, Y Ishii - Tetrahedron letters, 2003 - Elsevier
Nitrotoluenes are efficiently oxidized with air to the corresponding nitrobenzoic acids by the use of N-acetoxyphthalimide (NAPI) as a key catalyst. Thus, p- and m-nitrotoluenes under 10 …
Number of citations: 54 www.sciencedirect.com
Y Ishii, T Iwahama, S Sakaguchi… - The Journal of …, 1996 - ACS Publications
A novel class of catalysts for alkane oxidation with molecular oxygen was examined. N-Hydroxyphthalimide (NHPI) combined with Co(acac) n (n = 2 or 3) was found to be an efficient …
Number of citations: 347 pubs.acs.org
Y Aoki, S Sakaguchi, Y Ishii - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
Naphthalenediols were successfully synthesized in a one‐pot reaction through the oxidation of diisopropylnaphthalenes with air catalyzed by N‐hydroxyphthalimide (NHPI) combined …
Number of citations: 81 onlinelibrary.wiley.com
R Tang, N Gong, C Liu, Y Zhou - Progress in Chemistry, 2007 - manu56.magtech.com.cn
This paper summarizes the recent aerobic oxidation reactions catalyzed by N-hydroxyph-thalimide (NHPI) and its analogues. The oxidation mechanism is also reviewed briefly. The …
Number of citations: 11 manu56.magtech.com.cn
JR Wang, L Liu, YF Wang, Y Zhang, W Deng, QX Guo - Tetrahedron letters, 2005 - Elsevier
… Herein we report a novel aerobic oxidation reaction in ILs using Ishii’s N-hydroxyphthalimide (NHPI) as the catalyst. Previous studies by Ishii’s group and several others have shown that …
Number of citations: 72 www.sciencedirect.com

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